Carperidine

Descripción

Current Landscape of Carperidine Research

The current academic and research landscape for this compound is characterized by a noticeable lack of extensive, ongoing investigation. The compound, a derivative of pethidine, is recognized for its analgesic and antitussive properties, with a potency reportedly similar to that of codeine. wikipedia.org However, it does not appear to be a primary focus of contemporary pharmaceutical research.

This compound is classified as a controlled substance in various jurisdictions, indicative of its opioid nature. justice.gc.ca Its mention in comprehensive pharmacological catalogues, such as "The Oxford Catalogue of Opioids," solidifies its place within the family of pethidine derivatives but also underscores that it is one of many such compounds developed. nih.govresearchgate.net The synthesis of this compound can be achieved from the precursor Norpethidine, a known metabolite of pethidine. wikipedia.org This places its study within the broader context of opioid chemistry and metabolism.

While some databases may list ongoing clinical trials for various compounds, as of early 2025, there is no significant evidence of major, recent clinical development pipelines specifically for this compound. Its primary role in the current scientific landscape appears to be as a reference compound in pharmacological and toxicological studies, or in historical reviews of opioid development, rather than as a candidate for new therapeutic applications.

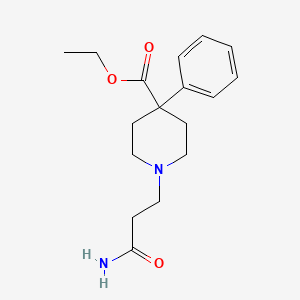

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-(3-amino-3-oxopropyl)-4-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-2-22-16(21)17(14-6-4-3-5-7-14)9-12-19(13-10-17)11-8-15(18)20/h3-7H,2,8-13H2,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZCNCWEDOHVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226254 | |

| Record name | Carperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7008-32-4, 7528-13-4 | |

| Record name | Ethyl 1-(3-amino-3-oxopropyl)-4-phenyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carperidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007528134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ6E4G9827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Carperidine and Its Analogues

Established Synthetic Routes for Carperidine

The foundational synthesis of this compound falls under the broader category of 4-aryl-1-carbamylalkyl-piperidines. An established method for preparing these compounds involves a multi-step process that begins with the formation of a substituted piperidone.

A general and illustrative pathway starts with the reaction of a primary amine with methyl acrylate (B77674) to form a diester, which then undergoes a Dieckmann condensation to yield a piperidone. This piperidone can then be further functionalized. For the synthesis of this compound specifically, a key intermediate is ethyl 4-phenylpiperidine-4-carboxylate. This intermediate is typically prepared from 4-phenyl-4-cyanopiperidine, which can be synthesized by the reaction of benzyl (B1604629) cyanide, sodium amide, and ethylene (B1197577) chlorhydrine derivatives. ekjm.org

The crucial step in forming this compound involves the N-alkylation of the piperidine (B6355638) ring of ethyl 4-phenylpiperidine-4-carboxylate. This is achieved by reacting the piperidine intermediate with an appropriate alkylating agent containing a carbamoyl (B1232498) group. A common method is the Michael addition of the piperidine to acrylamide. This reaction directly introduces the 2-carbamoylethyl group at the nitrogen atom, yielding this compound.

The table below outlines the key reaction steps in the established synthesis of this compound.

| Step | Reactants | Reaction Type | Product |

| 1 | Benzyl Cyanide, Sodium Amide, Dihaloalkane | Cyclization | 4-Phenyl-4-cyanopiperidine |

| 2 | 4-Phenyl-4-cyanopiperidine, Ethanol (B145695), Acid | Ethanolysis | Ethyl 4-phenylpiperidine-4-carboxylate |

| 3 | Ethyl 4-phenylpiperidine-4-carboxylate, Acrylamide | Michael Addition | This compound |

Novel Approaches in this compound Synthesis

In recent years, the field of organic synthesis has seen the advent of powerful new tools and strategies. While specific applications of these novel methods to this compound are not extensively documented in publicly available literature, their principles can be readily applied to the synthesis of this compound and its analogues to enhance efficiency, stereoselectivity, and diversification.

Computer-Aided Synthesis Planning (CASP) for this compound

Computer-Aided Synthesis Planning (CASP) utilizes sophisticated algorithms to propose viable retrosynthetic pathways for a target molecule. dtic.milshenvilab.org These tools can analyze the structure of this compound and suggest multiple synthetic routes by breaking it down into simpler, commercially available starting materials. nih.govchemrxiv.org

For this compound, a CASP program would likely identify several key disconnections. One of the most logical disconnections would be the C-N bond of the piperidine ring, separating the 4-phenylpiperidine-4-carboxylate core from the 2-carbamoylethyl side chain. Another strategic disconnection would be at the quaternary carbon, breaking the piperidine ring itself.

The table below illustrates a potential retrosynthetic analysis for this compound that could be generated by a CASP tool.

| Retrosynthetic Disconnection | Precursors |

| C(piperidine)-N Bond | Ethyl 4-phenylpiperidine-4-carboxylate + Acrylamide |

| Piperidine Ring C-C Bonds | Phenylacetonitrile + derivatives of bis(2-haloethyl)amine |

Modern CASP tools, often incorporating machine learning, can also predict the feasibility and potential yield of each reaction step, helping chemists to select the most promising synthetic route. nih.gov

Convergent Retrosynthesis Strategies for this compound Analogues

A convergent retrosynthesis of a this compound analogue could involve the separate synthesis of a functionalized 4-phenylpiperidine (B165713) core and a modified side chain. For example, a library of this compound analogues with different substituents on the phenyl ring or the carbamoyl group could be efficiently generated using this strategy.

The following table outlines a possible convergent synthesis strategy for a this compound analogue.

| Fragment A Synthesis | Fragment B Synthesis | Coupling Reaction |

| Synthesis of substituted ethyl 4-phenylpiperidine-4-carboxylate | Synthesis of a variety of substituted acrylamides | Michael Addition |

This approach allows for the rapid generation of a diverse range of compounds for structure-activity relationship (SAR) studies.

Hybrid Organic-Synthetic Biological Routes in this compound Research

Hybrid organic-synthetic biological routes combine the advantages of chemical synthesis with the high selectivity of enzymatic reactions. nih.gov While there is no specific literature on the application of this methodology to this compound, one can envision the use of enzymes to introduce chirality or to perform specific functional group transformations.

For instance, a lipase (B570770) could be used for the stereoselective hydrolysis of a prochiral diester intermediate in the synthesis of a chiral this compound analogue. Alternatively, an enzyme could be used to resolve a racemic mixture of a key intermediate, providing access to enantiomerically pure this compound derivatives.

Potential enzymatic reactions in the synthesis of this compound analogues are listed in the table below.

| Enzymatic Reaction | Substrate | Potential Outcome |

| Lipase-catalyzed hydrolysis | Prochiral diester intermediate | Enantiomerically enriched carboxylic acid |

| Amidase-catalyzed hydrolysis | Racemic this compound | Kinetic resolution to obtain one enantiomer |

Stereoselective Synthesis of this compound and its Chiral Derivatives

This compound itself is achiral. However, the introduction of substituents on the piperidine ring can create one or more stereocenters, leading to chiral derivatives. The stereoselective synthesis of such derivatives is crucial as different stereoisomers can have significantly different pharmacological activities.

Modern synthetic methods offer various approaches to control stereochemistry. ethz.ch For the synthesis of chiral piperidine derivatives, methods such as asymmetric cyclization reactions, the use of chiral auxiliaries, and organocatalysis have been developed. mdpi.commdpi.com

For example, a chiral auxiliary could be attached to a precursor of the piperidine ring to direct the stereochemical outcome of a cyclization reaction. After the formation of the chiral piperidine core, the auxiliary can be removed to yield the desired enantiomerically enriched product.

The table below summarizes some approaches for the stereoselective synthesis of chiral piperidine derivatives.

| Method | Description |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. |

| Asymmetric Catalysis | Using a chiral catalyst to induce stereoselectivity. |

| Chiral Auxiliaries | Temporarily incorporating a chiral group to direct stereochemistry. |

These advanced synthetic methodologies, while not yet widely reported for this compound itself, hold significant promise for the future development of novel and more effective this compound analogues.

Molecular Pharmacology and Mechanism of Action of Carperidine

Receptor Binding and Selectivity Profiles of Carperidine

The interaction of a drug with its receptor is defined by its binding affinity, kinetics, and selectivity, which collectively determine its pharmacological profile. For an opioid like this compound, these parameters describe how strongly and for how long it binds to opioid receptors and its preference for one receptor subtype over others.

Investigation of this compound Receptor Binding Kinetics

Receptor binding kinetics, which include the association rate (k_on_) and dissociation rate (k_off_), are crucial determinants of a drug's pharmacological action. These parameters define the speed at which a drug binds to its receptor and the duration it remains bound (residence time). A longer residence time can lead to sustained receptor activation.

While this compound is known to function as a μ-opioid receptor agonist, specific experimental data detailing its binding kinetics (k_on_, k_off_, and residence time) at the μ-opioid receptor are not extensively documented in publicly available scientific literature. Such studies, often performed using in vitro radioligand binding assays, are essential for a complete understanding of its pharmacological duration and potency at the molecular level. sygnaturediscovery.com

Subtype Selectivity Analysis for this compound Receptor Interactions

Below is an illustrative table showing how the receptor selectivity profile for a compound like this compound would be presented. The values are hypothetical and for demonstration purposes only.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| μ-opioid (MOP) | Data not available |

| δ-opioid (DOP) | Data not available |

| κ-opioid (KOP) | Data not available |

This table illustrates the type of data generated in subtype selectivity analysis. Specific binding affinities for this compound are not currently published.

Identification of this compound Receptor Binding Sites

Ligands can bind to a receptor at different locations. The primary, endogenous ligand binding site is known as the orthosteric site, while other sites are referred to as allosteric sites. nih.gov The binding of a ligand to the orthosteric site typically either activates (agonism) or blocks (antagonism) the receptor. Computational docking and structural biology techniques are used to identify the specific amino acid residues within the receptor that form the binding pocket. plos.org

As a pethidine derivative, this compound is presumed to bind to the orthosteric binding pocket of the μ-opioid receptor, the same site recognized by endogenous opioid peptides and other classic opioids like morphine. who.int However, specific studies identifying the precise amino acid interactions that stabilize this compound within the μ-opioid receptor's binding site have not been reported. Such studies would provide insight into the molecular basis of its affinity and efficacy. plos.org

Allosteric Modulation by this compound

Allosteric modulators are substances that bind to a receptor at a site distinct from the orthosteric site. nih.gov This binding can change the receptor's conformation, thereby modulating the affinity or efficacy of the endogenous ligand. nih.govpnas.org Positive allosteric modulators (PAMs) enhance the effect of the orthosteric agonist, while negative allosteric modulators (NAMs) reduce it. nih.gov This mechanism offers a potential therapeutic advantage by fine-tuning physiological signaling rather than causing constant activation or blockade. nih.gov

There is no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator. It is understood to act as a conventional agonist at the orthosteric site of the μ-opioid receptor.

Cellular and Subcellular Mechanisms of this compound Action

The binding of this compound to μ-opioid receptors initiates a series of intracellular events. As these receptors are G-protein coupled, their activation leads to the inhibition of adenylyl cyclase activity, which decreases intracellular cyclic AMP (cAMP) levels. nih.gov This signaling cascade also involves the modulation of ion channels, typically leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. nih.gov The cumulative effect is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies its analgesic properties.

Enzyme Modulation by this compound: In Vitro Studies

Drugs can modulate enzyme activity directly, by binding to and inhibiting or activating the enzyme, or indirectly, as a downstream consequence of receptor activation. For example, some analgesics are known to inhibit cyclooxygenase (COX) enzymes. tandfonline.com

For this compound, its primary mechanism involves receptor-mediated signaling that indirectly modulates enzyme activity, such as the inhibition of adenylyl cyclase. nih.gov Its metabolism, like its parent compound meperidine, is known to be carried out by cytochrome P450 (CYP) enzymes in the liver, specifically CYP3A4, CYP2B6, and CYP2C19 for meperidine. nih.gov However, direct in vitro screening studies to assess whether this compound itself potently inhibits or activates a broad range of enzymes are not widely published. Such studies are necessary to fully characterize its potential for off-target effects or drug-drug interactions at the enzymatic level.

Molecular Signaling Pathways Influenced by this compound

This compound's pharmacological profile is primarily defined by its influence on two major signaling systems: the opioid and cholinergic pathways. Its actions are mediated through interactions with specific G-protein coupled receptors (GPCRs).

As a synthetic opioid of the pethidine class, this compound's principal mechanism involves acting as an agonist at the µ-opioid receptor (MOR). vulcanchem.comwikipedia.org Opioid receptors, including the µ, κ, and δ subtypes, are classical GPCRs that couple to inhibitory G-proteins (Gαi/o). wikipedia.orgnih.gov The binding of an agonist like this compound to the MOR initiates a conformational change in the receptor, triggering a cascade of intracellular events. This activation of Gαi/o proteins leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Furthermore, the activated G-protein subunits (Gβγ) directly modulate ion channel activity. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and cellular hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces calcium influx. Together, these actions decrease neuronal excitability and inhibit neurotransmitter release, which is the fundamental mechanism for opioid-induced analgesia. nih.gov More recent research has also highlighted that opioid receptor activation can stimulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, which may contribute to both the therapeutic and long-term effects of opioids. nih.gov

In addition to its primary opioid activity, this compound and its chemical relatives like meperidine are known to exhibit anticholinergic properties. chemicalbook.comnewworldencyclopedia.org This action results from the blockade of muscarinic acetylcholine (B1216132) receptors, which are also GPCRs. nih.gov By inhibiting the binding of acetylcholine, this compound disrupts parasympathetic nervous system signaling, an action distinct from its effects on opioid receptors. nih.gov

| Signaling Pathway | Receptor Target | Molecular Event | Key Downstream Effect |

|---|---|---|---|

| Opioid Signaling | µ-Opioid Receptor (MOR) | Agonism; Gαi/o protein activation | Inhibition of adenylyl cyclase; modulation of K+ and Ca2+ channels |

| Cholinergic Signaling | Muscarinic Acetylcholine Receptors | Antagonism; blockade of acetylcholine binding | Inhibition of parasympathetic nerve impulses |

Investigation of On-Target and Off-Target Molecular Effects of this compound

The molecular effects of a drug can be categorized as "on-target," referring to the intended interactions responsible for its therapeutic efficacy, and "off-target," which involve interactions with other molecules that can lead to side effects or secondary pharmacological actions.

On-Target Effects

The primary on-target molecular effect of this compound is its agonist activity at the µ-opioid receptor (MOR). vulcanchem.compainphysicianjournal.com This interaction is responsible for its potent analgesic properties. The binding affinity (Ki) of an opioid for the MOR is a key determinant of its potency. For context, a study uniformly assessing MOR binding constants placed this compound's close relative, meperidine, in a category with a Ki value greater than 100 nM, indicating a lower affinity compared to potent opioids like sufentanil (Ki < 1 nM). nih.gov this compound's therapeutic action is a direct result of the downstream signaling events that follow its binding to and activation of the MOR, as detailed in the previous section. nih.gov

Off-Target Effects

Additionally, many opioids interact with more than one type of opioid receptor. While this compound's primary target is the MOR, it is plausible that it has some activity at kappa (κ) or delta (δ) opioid receptors, which could be considered secondary on-target or off-target effects depending on the binding affinity and functional activity. For instance, meperidine is known to act as a kappa-opioid receptor agonist. chemicalbook.com Some opioids have also been found to interact with non-opioid targets, such as N-methyl-D-aspartate (NMDA) receptors, which can modulate pain and tolerance development. painphysicianjournal.com While not specifically documented for this compound, such interactions represent potential areas of off-target activity for this class of compounds.

| Effect Type | Molecular Target | Molecular Action | Resulting Pharmacological Effect |

|---|---|---|---|

| On-Target | µ-Opioid Receptor (MOR) | Agonism | Analgesia |

| Off-Target | Muscarinic Acetylcholine Receptors | Antagonism | Anticholinergic effects |

| Potential Off-Target | Kappa-Opioid Receptor (KOR) | Agonism | Modulation of pain and mood |

| Potential Off-Target | NMDA Receptor | Antagonism | Modulation of pain and tolerance |

Modulation of Protein-Protein Interactions by this compound

The mechanism of action for any GPCR-targeting drug is fundamentally rooted in the modulation of a series of protein-protein interactions (PPIs). frontiersin.orgnih.gov this compound is no exception; its pharmacological effects are initiated and propagated by its ability to influence specific PPIs within the cell.

The entire signaling cascade begins with the initial, crucial PPI: the binding of the ligand (this compound) to its receptor (MOR). This binding event is highly specific, driven by the molecular topography of both the drug and the receptor's binding pocket. frontiersin.org

This initial interaction induces a conformational change in the MOR, which in turn modulates the receptor's interaction with its cognate heterotrimeric G-protein (a Gαi/o-Gβγ complex). nih.gov This alteration of the receptor-G-protein interface is the pivotal step in signal transduction, causing the G-protein to release GDP and bind GTP, leading to its activation.

Once activated, the G-protein itself dissociates into its Gα and Gβγ subunits. These subunits are then free to engage in further PPIs with various downstream effector proteins. For example, the Gαi subunit interacts with and inhibits adenylyl cyclase, while the Gβγ complex can directly bind to and modulate the function of ion channels, such as GIRK channels. nih.gov

Another layer of complexity in PPI modulation involves receptor dimerization. Opioid receptors can form both homodimers (e.g., MOR-MOR) and heterodimers (e.g., MOR-DOR). nih.gov The binding of a ligand like this compound can potentially influence the formation, stability, and signaling properties of these dimeric complexes, leading to nuanced pharmacological outcomes. The concept of biased agonism, where a ligand stabilizes a receptor conformation that preferentially interacts with one signaling partner (like a G-protein) over another (like β-arrestin), is another example of how small molecules can finely tune PPIs to achieve specific cellular responses. wikipedia.org

| Interacting Proteins | Nature of Modulation by this compound | Functional Role |

|---|---|---|

| This compound ↔ µ-Opioid Receptor (MOR) | Direct binding and stabilization of active conformation | Initiation of the signaling cascade |

| MOR ↔ G-Protein (Gαi/oβγ) | Enhanced binding and activation of G-protein | Transduction of the extracellular signal to an intracellular one |

| Gαi/o ↔ Adenylyl Cyclase | Inhibitory interaction | Reduction of intracellular cAMP levels |

| Gβγ ↔ Ion Channels (e.g., GIRK) | Direct binding and channel gating | Modulation of neuronal membrane potential |

| MOR ↔ MOR (Homodimer) | Potential modulation of dimer stability and signaling | Fine-tuning of the overall opioid response |

Structure Activity Relationship Sar Studies of Carperidine and Its Derivatives

Elucidation of Key Structural Motifs for Carperidine Activity

The analgesic activity of this compound and related 4-phenylpiperidine (B165713) derivatives is contingent on several key structural motifs. These molecules share a common scaffold that is essential for their interaction with opioid receptors.

Tertiary Amino Group: The piperidine (B6355638) nitrogen is a crucial basic feature. This tertiary amine is typically protonated at physiological pH, allowing for a critical ionic interaction with an anionic residue (like aspartic acid) in the opioid receptor binding site. Modification of the N-substituent significantly impacts potency and pharmacological profile. nih.gov

4-Aryl (Phenyl) Group: The phenyl group at the 4-position of the piperidine ring is a fundamental component for analgesic activity. This aromatic ring engages in van der Waals or hydrophobic interactions within a corresponding pocket of the receptor. Its position relative to the piperidine ring is critical.

Central Quaternary Carbon: The carbon atom at the 4-position of the piperidine ring is a quaternary center, connected to the phenyl group, the ethyl carboxylate group, and two carbons of the piperidine ring. This specific arrangement is a common feature in potent analgesics of this class. unodc.org

Ester/Amide Moiety at C4: this compound possesses an ethyl carboxylate group at the 4-position, similar to pethidine. This group contributes to receptor binding, likely through hydrogen bond interactions. Variations in this ester group or its replacement with other functionalities, such as a keto group (as in ketobemidone) or its reversal, profoundly affect the compound's activity. rsc.org The N-substituent in this compound is a 3-aminopropionamide chain, a variation from the simple N-methyl group of pethidine. wikipedia.org The nature of the N-substituent is known to be a major determinant of the pharmacological profile in opioids. nih.gov

A summary of key structural motifs in the 4-phenylpiperidine class is presented below.

| Structural Motif | General Role in Activity | Example from Pethidine Analogs |

|---|---|---|

| Tertiary Nitrogen (Piperidine) | Essential for forming ionic bond with receptor. | Replacement of N-methyl with larger groups like N-phenethyl can increase potency. journalagent.com |

| 4-Phenyl Group | Crucial for hydrophobic/van der Waals interactions. | Introduction of a meta-hydroxyl group can enhance activity. who.int |

| C4-Ester/Keto Group | Participates in hydrogen bonding. | Reversing the ester of pethidine leads to prodine analogs with altered potency. nih.gov |

| Piperidine Ring | Acts as a scaffold, holding key groups in the correct spatial orientation. | Adding a methyl group at the 3-position can increase potency. unodc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. oup.com For the 4-phenylpiperidine class, QSAR studies aim to predict analgesic potency based on molecular descriptors, which can be physicochemical, electronic, or steric in nature. These models are valuable for designing new derivatives with potentially enhanced activity. nih.govgu.se

A QSAR study on a series of 4-phenylpiperidine derivatives acting as µ-opioid agonists utilized a neural network approach. nih.gov In this study, a large number of molecular descriptors were calculated for each compound and then a smaller, relevant set was selected using statistical methods like Partial Least Squares (PLS). nih.gov The selected descriptors were then used to build a predictive model. For example, descriptors related to a molecule's shape, size, and electronic properties are often correlated with its analgesic activity. nih.govgu.se

Such models can generate a pharmacophore hypothesis, which is a 3D arrangement of the essential features required for biological activity. This helps medicinal chemists in the rational design and structural optimization of new analgesic compounds within the 4-phenylpiperidine family. nih.gov

Impact of Substituent Effects on this compound Interactions

The activity of 4-phenylpiperidine analgesics is highly sensitive to the nature and position of substituents on both the phenyl and piperidine rings.

Phenyl Ring Substitution: Introducing substituents onto the 4-phenyl ring can significantly alter analgesic potency. For example, adding a hydroxyl group at the meta-position (3'-position) of the phenyl ring generally increases activity, as seen in the pethidine analog, bemidone. who.int This is thought to mimic the phenolic hydroxyl group of morphine, enhancing receptor interaction. In contrast, electron-withdrawing groups on the phenyl ring can sometimes decrease activity. dndi.org

N-Substituent Variation: The substituent on the piperidine nitrogen plays a critical role in determining the pharmacological profile. nih.gov While pethidine has an N-methyl group, this compound has a 1-(3-amino-3-oxopropyl) group. wikipedia.orgnih.gov In related opioid classes, changing the N-substituent from a small alkyl group (like methyl) to larger, more lipophilic groups (like phenethyl) can dramatically increase agonist potency. nih.gov Conversely, introducing groups like N-allyl or N-cyclopropylmethyl can convert an agonist into an antagonist. nih.gov The nature of this group also affects metabolic stability and duration of action.

Piperidine Ring Substitution: Adding small alkyl groups, such as a methyl group, to the piperidine ring can influence activity, often in a stereochemically dependent manner. For instance, introduction of a methyl group at the 3-position of the piperidine ring was found to increase activity. unodc.org

The table below summarizes the effects of various substitutions on the activity of pethidine analogs.

| Position of Substitution | Substituent | Effect on Analgesic Activity |

|---|---|---|

| Phenyl Ring (meta-position) | -OH (Hydroxyl) | Increases potency who.int |

| Piperidine Nitrogen | -CH₂CH₂Ph (Phenethyl) | Increases potency compared to N-methyl journalagent.com |

| Piperidine Nitrogen | -CH₂CH=CH₂ (Allyl) | Can confer antagonist properties nih.gov |

| Piperidine Ring (3-position) | -CH₃ (Methyl) | Increases potency (stereospecific) unodc.org |

Conformational Analysis and its Influence on this compound Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. longdom.org For 4-phenylpiperidine derivatives like this compound, conformational analysis focuses on the piperidine ring, which typically adopts a chair conformation. rsc.orgrsc.org

In this chair form, substituents can be oriented in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. There are two key chair conformations to consider for pethidine and its analogs: one with the 4-phenyl group in the equatorial position and one with it in the axial position. rsc.org

NMR studies on pethidine hydrochloride have shown that in solution, there is an equilibrium between different conformers. rsc.orgrsc.org The major conformer is the chair form with the bulky 4-phenyl group in the more stable equatorial position to minimize steric strain. rsc.org However, it has been proposed that the axial-phenyl conformer, though less stable, may be the "active" conformation that actually binds to the µ-opioid receptor, as this orientation mimics the spatial arrangement of key groups in morphine. nih.govrsc.org The ability of the molecule to adopt this specific 3D shape is therefore a crucial determinant of its analgesic activity.

Stereochemical Considerations in this compound SAR

Stereochemistry, the 3D arrangement of atoms, is a vital aspect of drug action. longdom.orgnih.gov While this compound itself is an achiral molecule and does not have enantiomers, the introduction of substituents can create chiral centers, leading to stereoisomers with potentially different pharmacological properties. fda.govuou.ac.in

For example, the introduction of a methyl group at the 3-position of the piperidine ring, as in the pethidine analog MPPP or the iso-pethidine series, creates two chiral centers (at C3 and C4). who.int This results in diastereomers (cis and trans isomers), each of which can exist as a pair of enantiomers (d- and l- forms). who.int Studies on these analogs have shown that biological activity is highly stereospecific. Often, one enantiomer is significantly more potent than the other, highlighting that the opioid receptor can distinguish between these mirror-image shapes. who.int For instance, in the iso-pethidine series, the l-form of N-nor-β-pethidine was found to be much more active than the d-form. who.int

This demonstrates that even though this compound is achiral, the principles of stereochemistry are highly relevant to the design of related, potentially more potent, analogs within the 4-phenylpiperidine class.

Metabolic Pathways and Biotransformation of Carperidine

In Vitro Metabolic Pathway Elucidation of Carperidine

While direct and extensive in vitro metabolic studies specifically on this compound are not widely available in the public domain, its metabolic pathways can be inferred with a high degree of confidence based on its chemical structure and the well-documented metabolism of its close analogue, pethidine (also known as meperidine). sigmaaldrich.comneu.edu.tr this compound, or ethyl 1-(2-carbamoylethyl)-4-phenylpiperidine-4-carboxylate, possesses key structural motifs that are susceptible to enzymatic modification. wikipedia.org

Based on the known metabolic pathways of pethidine, two primary metabolic routes are anticipated for this compound: hydrolysis of the ethyl ester and modification of the N-dealkylation substituent. neu.edu.trwikipedia.org

The primary expected metabolites of this compound are:

Carperidinic Acid: Formed via the hydrolysis of the ethyl ester group at the C-4 position of the piperidine (B6355638) ring. This reaction introduces a carboxylic acid moiety, significantly increasing the polarity of the molecule.

Northis compound: Resulting from the N-dealkylation of the parent compound. This process would involve the removal of the 2-carbamoylethyl group from the piperidine nitrogen.

Hydroxylated Metabolites: Oxidation of the phenyl ring is another potential pathway, leading to the formation of various hydroxylated derivatives. mdpi.com

The following table outlines the expected primary metabolites of this compound.

| Parent Compound | Metabolite | Metabolic Reaction | Anticipated Properties |

| This compound | Carperidinic Acid | Ester Hydrolysis | Increased Polarity |

| This compound | Northis compound | N-dealkylation | Altered Pharmacological Activity |

| This compound | Hydroxythis compound | Aromatic Hydroxylation | Increased Polarity |

The enzymatic processes responsible for the metabolism of this compound are predicted to be analogous to those that metabolize pethidine and other 4-phenylpiperidine (B165713) derivatives. nih.govchemeurope.com These biotransformations are primarily catalyzed by enzymes located in the liver. nih.gov

The key enzymatic reactions involved in this compound metabolism are expected to be:

Ester Hydrolysis: This reaction is likely catalyzed by carboxylesterases , such as human carboxylesterase-1 (hCE-1), which is known to hydrolyze the ethyl ester of pethidine to pethidinic acid. wikipedia.org

N-dealkylation and Oxidation: These Phase I reactions are predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes . sigmaaldrich.comnih.govmdpi.com Specifically, isoforms such as CYP3A4, CYP2B6, and CYP2C19 have been identified as the primary enzymes responsible for the N-demethylation of pethidine to norpethidine. nih.gov It is highly probable that these same enzymes are involved in the biotransformation of the N-substituent of this compound.

The table below summarizes the enzymes anticipated to be involved in this compound's biotransformation.

| Metabolic Reaction | Enzyme Superfamily/Family | Specific Enzyme (Predicted) | Location |

| Ester Hydrolysis | Carboxylesterase | hCE-1 | Liver |

| N-dealkylation | Cytochrome P450 | CYP3A4, CYP2B6, CYP2C19 | Liver |

| Aromatic Hydroxylation | Cytochrome P450 | Various CYP isoforms | Liver |

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. bioivt.comnih.gov To date, there are no published studies that have specifically applied MFA to the biotransformation of this compound. Such an analysis would provide valuable quantitative insights into the relative contributions of the different metabolic pathways, such as the balance between hydrolysis and N-dealkylation.

An MFA study on this compound would typically involve incubating the compound with human liver microsomes or hepatocytes and using isotopically labeled substrates to trace the flow of atoms through the metabolic network. fda.gov The resulting data would allow for the calculation of the flux through each major metabolic route, offering a more precise understanding of its metabolic fate.

Enzymatic Biotransformation Processes of this compound

Comparative Metabolic Studies of this compound Analogues

The metabolism of this compound can be effectively contextualized by comparing it to its well-studied analogues, most notably pethidine. The structural similarities and differences between these compounds provide a basis for understanding potential variations in their metabolic profiles.

Pethidine (Meperidine): As a close structural analogue, the metabolic pathways of pethidine are highly informative for predicting those of this compound. Pethidine undergoes two primary metabolic transformations:

Ester Hydrolysis: The ethyl ester is hydrolyzed by carboxylesterases to form pethidinic acid. wikipedia.org

N-demethylation: The N-methyl group is removed by CYP enzymes (CYP3A4, CYP2B6, CYP2C19) to yield norpethidine, a metabolite with known central nervous system stimulant properties. wikipedia.orgnih.govchemeurope.com

The key difference between this compound and pethidine lies in the substituent at the piperidine nitrogen. This compound has a 2-carbamoylethyl group, whereas pethidine has a simple methyl group. This structural variance may influence the rate and extent of N-dealkylation, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

The following table provides a comparative overview of the primary metabolites of this compound and its analogue, pethidine.

| Compound | Primary Metabolic Pathway 1 | Resulting Metabolite 1 | Primary Metabolic Pathway 2 | Resulting Metabolite 2 |

| This compound | Ester Hydrolysis | Carperidinic Acid | N-dealkylation | Northis compound |

| Pethidine | Ester Hydrolysis | Pethidinic Acid | N-demethylation | Norpethidine |

This comparative analysis underscores the likelihood that this compound follows similar metabolic routes to pethidine, while also highlighting the need for specific studies on this compound to confirm these predictions and to characterize the unique aspects of its biotransformation.

Preclinical Research Methodologies and Animal Models for Carperidine Studies

Development and Application of Preclinical Animal Models for Carperidine Research

Animal models are indispensable tools in biomedical research, bridging the gap between basic laboratory discoveries and clinical applications. mdpi.comnih.gov In the study of opioid compounds like this compound, animal models allow researchers to investigate complex physiological and behavioral responses within a living organism, which cannot be replicated by in vitro methods alone. nih.gov

The selection of an appropriate animal model is a critical decision based on a combination of scientific and practical factors. biobide.com The goal is to choose a model that provides the most predictive and translatable data for human outcomes. researchgate.neteupati.eu Key criteria for selecting animal models for this compound research include physiological and genetic similarities to humans, the model's ability to replicate aspects of the condition being studied, and practical considerations such as availability and cost. biobide.comresearchgate.net

Several factors guide the selection process:

Pharmacodynamic Similarity : The animal model should possess biological targets, such as opioid receptors, that are structurally and functionally homologous to those in humans, ensuring that the effects of this compound are comparable. eupati.eu

Pharmacokinetic Profile : The absorption, distribution, metabolism, and excretion (ADME) of this compound in the animal model should ideally mimic that in humans to allow for meaningful interpretation of efficacy and disposition. eupati.eu

Pathophysiological Relevance : For studying conditions like pain, the animal model should exhibit physiological and behavioral responses that are analogous to the human condition. eupati.eu Often, animal models with an induced disease state are used. eupati.eu

Genetic Uniformity : Using animals with similar genetic backgrounds helps to reduce inter-individual variability, which minimizes the number of animals required for statistically significant results. researchgate.net

Ethical and Practical Considerations : The choice of model is also governed by ethical principles, aiming to reduce, refine, and replace animal use where possible. altex.org Practical aspects like cost, availability, and ease of handling are also important. researchgate.netaltex.org

Table 1: Key Selection Criteria for Animal Models in this compound Research

| Criteria | Description | Relevance to this compound Studies | Source |

| Appropriateness as an Analog | The model must mimic the human biological condition of interest. | Essential for studying the analgesic or other CNS effects relevant to opioid action. | researchgate.net |

| Transferability of Information | The results obtained from the model should be applicable to humans. | Crucial for predicting clinical efficacy and guiding clinical trial design. | researchgate.net |

| Genetic Similarity | The genome of the animal should be comparable to the human genome. | Rodents, for example, share a high degree of genetic similarity with humans, making them suitable for many studies. biobide.com | biobide.com |

| Pharmacodynamic & Pharmacokinetic Similarity | The model should process and react to the compound in a way that is similar to humans. | Ensures that the observed effects on opioid receptors and the drug's metabolic pathway are relevant. eupati.eu | eupati.eu |

| Availability and Cost | The animal model must be readily available and economically feasible for the scope of the research. | Mice and rats are commonly used due to their cost-effectiveness and widespread availability. nih.gov | nih.govresearchgate.net |

| Ethical Implications | The research must adhere to ethical guidelines for animal welfare, including the 3Rs principle (Replacement, Reduction, Refinement). | A fundamental requirement for all preclinical research involving animals. researchgate.netaltex.org | researchgate.netaltex.org |

Preclinical research on compounds like this compound can utilize a variety of animal models, which can be broadly categorized as induced or genetically engineered. mdpi.com

Induced Models involve the administration of substances or the use of surgical procedures to provoke a specific pathological state. nih.govmdpi.com For instance, in pain research relevant to opioids, models are often created by inducing inflammation or nerve injury to mimic chronic pain conditions. nih.gov Another approach involves using substances like psychedelics or dissociative drugs to model aspects of psychosis, which can be relevant for assessing the neuropsychiatric side-effect profile of centrally-acting drugs. nih.gov

Genetically Engineered Mouse Models (GEMMs) have become increasingly sophisticated. These models involve the modification of the animal's genome to study the function of specific genes. nih.gov This can include "knockout" models, where a gene is inactivated, or "knock-in" models, where a gene is replaced with a modified version, such as a human gene. mdpi.com For this compound research, GEMMs could be used to:

Investigate the specific roles of different opioid receptor subtypes (μ, δ, κ) in mediating the drug's effects.

Model genetic predispositions to certain conditions or side effects.

Create "humanized" models that express human opioid receptors to better predict human responses. nih.gov

Non-germline genetically engineered mouse models (nGEMMs), where mutations are restricted to somatic cells, offer a more cost-effective and faster alternative for some cancer research applications, a principle that can be adapted to other fields. nih.gov

Table 2: Comparison of Animal Model Types for this compound Studies

| Model Type | Description | Application in this compound Research | Source |

| Spontaneous Models | Animals that naturally develop a disease similar to a human condition. | Studying naturally occurring pain or neurological disorders that might be treated with opioids. | mdpi.com |

| Induced Models | A disease or condition is experimentally induced (e.g., via chemical injection or surgery). | Creating models of acute or chronic pain to test the analgesic efficacy of this compound. | nih.govxiahepublishing.com |

| Genetically Engineered Models (GEMMs) | The animal's DNA is modified to study specific genes (e.g., knockout/knock-in mice). | Elucidating the precise mechanism of action of this compound by targeting specific opioid receptors. | nih.govmdpi.com |

| Xenograft Models | Involves transplanting human cells or tissues into an immunodeficient animal. | Primarily used in cancer research but could be adapted to study human neuron responses to this compound in an in vivo context. nih.gov | nih.gov |

Selection Criteria for this compound Animal Models

In Vitro and Ex Vivo Methodologies in Preclinical this compound Assessment

While animal models provide data from a whole-organism context, in vitro and ex vivo methodologies are essential for dissecting the molecular and cellular mechanisms of drug action in a controlled environment. unideb.hu These methods are often used in the early stages of drug discovery and are crucial for high-throughput screening and mechanistic studies. jmb.or.kr

Cell-based assays utilize living cells to assess the biological activity of a compound. bmglabtech.com They are fundamental for understanding how this compound interacts with its cellular targets and for screening large numbers of compounds efficiently. bmglabtech.combioivt.com These assays offer a more physiologically relevant context than simple biochemical assays because they incorporate the complexity of a living cell. bmglabtech.com

Key types of cell-based assays for this compound evaluation include:

Mechanism of Action (MOA) Studies : These assays are designed to understand how a drug produces its effect. accelevirdx.com For this compound, this would involve using cells engineered to express specific opioid receptors to measure receptor binding, activation, and downstream signaling pathways.

Cellular Signaling Assays : These can measure changes within the cell after drug exposure, such as fluctuations in intracellular calcium, metabolic activity, or gene expression, providing insight into the drug's functional effects. bioivt.com

Proliferation and Cytotoxicity Assays : These assays measure the effect of a compound on cell growth and viability. bioivt.comaccelevirdx.com They are important for identifying potential toxic effects of this compound at the cellular level.

Table 3: Common Cell-Based Assays for Preclinical Drug Evaluation

| Assay Type | Purpose | Example Application for this compound | Source |

| Reporter Gene Assays | To study the modulation of specific signal pathways by measuring the expression of a reporter gene. | Measuring the activation of pathways downstream of opioid receptors following this compound binding. | jmb.or.kr |

| Cell Proliferation Assays | To monitor the rate of cell growth and division in response to a compound. | Assessing the impact of this compound on the growth of neuronal or other cell types. | bmglabtech.combioivt.com |

| Cytotoxicity Assays | To determine the degree to which a compound is toxic to cells. | Evaluating the potential for this compound to cause cell death in target or off-target cells. | bmglabtech.comaccelevirdx.com |

| Cellular Signaling Assays | To measure how a drug affects cellular communication pathways. | Quantifying changes in second messengers (e.g., cAMP, calcium) in response to this compound. | bioivt.com |

| Protein-Protein Interaction (PPI) Assays | To identify modulators of interactions between proteins. | Studying how this compound might affect the interaction of opioid receptors with other signaling proteins. | jmb.or.kr |

Moving beyond single-cell layers, tissue and organoid models offer a more complex and physiologically relevant environment for preclinical assessment.

Ex vivo models utilize excised tissues from animals, which retain some of their native structure and function for a limited time. unideb.humdpi.com For example, excised intestinal tissue can be mounted in diffusion chambers to study drug absorption, a method that preserves features like the mucus layer and transport proteins. unideb.humdpi.com For neurological drugs like this compound, brain slice preparations can be used to study the drug's effect on neural circuits while maintaining the local cellular architecture.

Organoid models represent a significant advancement in in vitro research. These are three-dimensional (3D) cell cultures derived from stem cells that self-organize to mimic the structure and function of a specific organ. researchgate.netbiorxiv.org Human-induced pluripotent stem cells (iPSCs) can be used to generate patient-specific organoids, bridging the gap between animal models and human trials. nih.govresearchgate.net For this compound, the development of brain or spinal cord organoids is particularly relevant. nsf.govfrontiersin.org These models can be used to:

Study the effects of chronic opioid exposure on neurodevelopment and synaptic activity. biorxiv.org

Investigate the neurochemical changes associated with opioid tolerance and hyperalgesia. nsf.gov

Screen for drug efficacy and toxicity in a model that more closely resembles the human central nervous system. frontiersin.org

Table 4: Comparison of Ex Vivo and Organoid Models

| Model Type | Description | Advantages for this compound Research | Limitations | Source |

| Ex Vivo Tissue Models | Freshly isolated tissues or organs from an animal studied in a controlled external environment. | Retains native tissue architecture, cell-cell interactions, and presence of mucus/enzymes. Simple and widely used. | Short viability period (a few hours); often sourced from animals, limiting direct human translation. | unideb.humdpi.comnih.gov |

| Organoid Models | 3D, self-assembling cell cultures derived from stem cells that mimic organ structure and function. | Can be derived from human iPSCs for patient-specific studies; better recapitulates human physiology and neurodevelopment; suitable for long-term studies. | Lack of vasculature; batch-to-batch variability; less complex than a full organ. | researchgate.netbiorxiv.orgnsf.gov |

Cell-Based Assays for this compound Evaluation

Advanced Tools and Technologies in this compound Preclinical Research

The field of preclinical research is continually evolving with the integration of advanced technologies that enhance the precision, throughput, and predictive power of experimental models. ibexresearch.commdpi.com

High-Throughput Screening (HTS) : This automated technology allows for the rapid testing of thousands of compounds. ibexresearch.com In the context of this compound research, HTS can be combined with cell-based assays to quickly identify and characterize the activity of new opioid-like molecules.

CRISPR Gene Editing : Tools like CRISPR enable precise genetic modifications in cells and animal models. ibexresearch.com This technology can be used to create highly specific models to investigate the exact role of genes related to opioid receptors, metabolism, or side effects in the action of this compound. nih.gov

Advanced Imaging and Microscopy : High-content imaging and other advanced microscopy techniques allow for detailed, real-time visualization of cellular and subcellular processes. mdpi.com This can be used to observe the effects of this compound on neuronal structure, receptor trafficking, and other dynamic events.

Artificial Intelligence (AI) and Machine Learning : AI algorithms are increasingly used to analyze large and complex datasets from preclinical studies. ibexresearch.comcrownbio.com They can identify patterns, predict a compound's activity or toxicity, and help optimize the design of clinical trials. crownbio.comemkatech.com

Organ-on-a-Chip (OOC) / Microphysiological Systems (MPS) : These devices use microfluidics to create miniature models of human organs, offering a more dynamic and physiologically relevant environment than static cell cultures. researchgate.netmdpi.com A "brain-on-a-chip" could be used to study the effects of this compound on the blood-brain barrier and neuronal function.

Table 5: Advanced Technologies in Preclinical Research

| Technology | Application in this compound Preclinical Research | Source |

| High-Throughput Screening (HTS) | Rapidly screen compound libraries to identify novel opioid receptor modulators or to profile this compound's off-target effects. | ibexresearch.com |

| CRISPR Gene Editing | Create specific genetic models (cell lines or animals) to validate the role of opioid receptors or signaling proteins in this compound's mechanism. | ibexresearch.comnih.gov |

| Artificial Intelligence (AI) / Machine Learning | Analyze large datasets to predict this compound's efficacy, identify potential biomarkers, and optimize study designs. | ibexresearch.comcrownbio.com |

| Organ-on-a-Chip (OOC) | Model the human blood-brain barrier to study this compound's penetration into the CNS or create multi-organ systems to assess systemic effects. | researchgate.netmdpi.com |

| Advanced Imaging | Visualize the real-time effects of this compound on neuronal activity, receptor localization, and cellular health in vitro and in vivo. | ibexresearch.commdpi.com |

High-Throughput Screening Platforms for this compound

High-throughput screening (HTS) is a drug discovery process that utilizes automation to test a large number of compounds for a specific biological activity. evotec.compharmaron.comselvita.combmglabtech.comistem.eu While specific HTS campaigns for this compound are not detailed in publicly available literature, the screening of new opioid receptor ligands is a common application of HTS technology. rsc.org These platforms are essential for identifying "hits" from large compound libraries that interact with a target, such as the mu-opioid receptor. nih.gov

The process involves miniaturizing assays into microplate formats (e.g., 96, 384, or 1536 wells) and using robotic systems for liquid handling, incubation, and detection. pharmaron.comselvita.combmglabtech.com This automation allows for the rapid testing of thousands of compounds per day. pharmaron.com

For a compound like this compound, HTS platforms would primarily be used in two ways: during the initial discovery of novel opioid ligands and for characterizing the compound's selectivity and functional activity. The key components of such a platform include:

Compound Libraries: Large collections of diverse chemical structures. pharmaron.com

Automated Liquid Handling: Robotic systems that accurately dispense small volumes of compounds and reagents. bmglabtech.com

Detection Systems: Sensitive plate readers that measure the assay signal (e.g., fluorescence, luminescence, or radioactivity). pharmaron.combmglabtech.com

Several types of assays are amenable to HTS for opioid receptor research:

HTS Assay Types for Opioid Receptor Screening

| Assay Type | Principle | Application to Opioid Research |

|---|---|---|

| Radioligand Binding Assays | Measures the ability of a test compound to displace a radioactively labeled ligand from its receptor. frontiersin.orgelifesciences.org | Determining the binding affinity (Ki) of compounds like this compound to mu, delta, and kappa opioid receptors. frontiersin.orgnih.gov |

| [35S]GTPγS Functional Assays | Measures G-protein activation following receptor stimulation by an agonist. mdpi.comelifesciences.org | Assessing whether a compound acts as an agonist, partial agonist, or antagonist at the opioid receptor. |

| BRET Assays | Bioluminescence Resonance Energy Transfer assays can measure protein-protein interactions, such as receptor-G protein or receptor-β-arrestin coupling. frontiersin.org | Characterizing the specific signaling pathways activated by a ligand, identifying "biased agonists." |

| Calcium Mobilization Assays | Measures intracellular calcium changes, often via chimeric G-proteins, as a downstream indicator of receptor activation. frontiersin.org | Functionally screening for agonists that activate specific G-protein-coupled pathways. |

| Label-Free Mass Spectrometry | Directly measures the binding of the unlabeled test compound to the receptor. rsc.org | An alternative to radiometric assays that avoids the use of radioactive materials. |

These HTS platforms enable the efficient pharmacological profiling of compounds, providing crucial data on receptor binding, functional activity, and selectivity, which are essential for the preclinical evaluation of opioid analgesics like this compound. evotec.comrsc.org

Imaging Modalities for this compound Research Models

In preclinical research, imaging modalities are used to visualize biological processes at the molecular, cellular, and whole-organism level. numberanalytics.comdkfz.deresearchgate.netphysio-pedia.comresearchgate.netnih.gov For a compound like this compound, imaging can be applied in two main contexts: structural biology to understand how the molecule interacts with its target, and in vivo imaging to observe its effects in animal models.

While specific in vivo imaging studies on this compound are not prominently documented, research on closely related "carpyridine" derivatives provides insight into the use of advanced imaging for structural characterization. acs.org These studies focus on the self-assembly of carpyridine molecules into larger structures like nanosheets and polymers.

Electron Diffraction (ED): This technique has been instrumental in determining the three-dimensional atomic structure of carpyridine derivatives. acs.org By analyzing how electrons are scattered by a crystalline sample, researchers can map the precise arrangement of atoms. This is particularly valuable for understanding the π-π stacking and columnar structures that form when these molecules self-assemble, which can influence the material's properties. acs.org

Cryogenic Transmission Electron Microscopy (cryo-TEM): Cryo-TEM has been used to visualize supramolecular aggregates of carpyridine derivatives in solution. In this method, a sample is rapidly frozen to preserve its native state, allowing for the imaging of structures like fibers and needles that form through self-assembly.

Common Imaging Modalities in Preclinical Research

| Imaging Modality | Principle | Potential Application in this compound Research |

|---|---|---|

| Electron Diffraction (ED) | Determines atomic structure from electron scattering by a crystal. | Characterizing the solid-state structure of this compound or its co-crystals with target receptors. |

| Cryo-TEM | Images flash-frozen samples in their native, hydrated state. | Visualizing how this compound might interact with or self-assemble in biological membranes or solutions. |

| Positron Emission Tomography (PET) | Uses radiotracers to visualize and quantify metabolic processes or receptor occupancy in vivo. dkfz.deresearchgate.netnih.gov | A radiolabeled version of this compound could be used to map its distribution in the brain and measure its binding to opioid receptors in living animal models. |

| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to create detailed images of soft tissues. dkfz.deresearchgate.netresearchgate.net | Could be used to assess any structural brain changes or neuroinflammation resulting from long-term administration of this compound in animal models. |

| Photoacoustic Imaging (PAI) | A hybrid technique combining optical and ultrasound imaging to visualize features like tumor vasculature. dkfz.dephysio-pedia.com | While less common for neuropharmacology, it could be adapted to study vascular changes in response to the drug. |

These imaging techniques provide powerful tools for elucidating the structural and functional aspects of a drug's action, from the atomic level to the whole-organism level, forming a critical component of modern preclinical research. numberanalytics.comdkfz.de

Advanced Analytical Characterization of Carperidine

Chromatographic Techniques for Carperidine Analysis

Chromatographic methods are indispensable for separating this compound from complex matrices, related substances, or impurities. The choice between liquid and gas chromatography depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Applications for this compound

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its versatility allows for the separation and quantification of the active pharmaceutical ingredient and its potential impurities.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing opioid compounds. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. For basic compounds like this compound, a buffered mobile phase is often required to ensure good peak shape and reproducibility. A study on the related compound pethidine utilized an HPLC-MS method with a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid, which is suitable for mass spectrometry detection. nih.gov A similar approach would be effective for this compound analysis. The separation of another analogue, hydroxypethidine, has been achieved using a simple mobile phase of acetonitrile, water, and phosphoric acid on a reverse-phase column. sielc.com For purity analysis, a photodiode array (PDA) detector can be employed to scan across a range of wavelengths, helping to identify and quantify impurities.

Table 1: Representative RP-HPLC Method for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidified mobile phase improves peak shape for basic analytes and provides protons for ESI-MS. |

| Gradient | Time-based gradient from 5% to 95% B | Elutes compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Column Temp. | 30 °C | Ensures reproducible retention times. jfda-online.com |

| Detector | UV/PDA at 230 nm & Mass Spectrometer | UV detection for quantification; MS for identification. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for this compound

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. vscht.cz For less volatile or thermally labile compounds containing polar functional groups, derivatization is often necessary to increase volatility and improve chromatographic performance. researchgate.net this compound, with its polar ester and tertiary amine groups, may benefit from silylation to analyze it via GC. The combination of GC with a mass spectrometer (GC-MS) is a definitive tool for identifying unknown compounds by comparing their mass spectra to library data. mdpi.comalbany.edu A typical GC-MS method for related opioids involves a capillary column (like an HP-5) and a temperature program to elute the compounds based on their boiling points. albany.eduresearchgate.net

Table 2: Representative GC Method Parameters for this compound (after derivatization)

| Parameter | Condition | Purpose |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A common, robust column for general-purpose analysis. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |

| Injection Port Temp. | 260 °C | Ensures rapid vaporization of the sample. albany.edu |

| Oven Program | Start at 100°C, ramp 10°C/min to 300°C, hold 5 min | Separates compounds based on boiling point differences. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural information. |

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. acs.org This technique is particularly well-suited for the analysis of charged species like opioid compounds in aqueous solutions. mdpi.com For narcotic analgesics with similar structures and charge-to-mass ratios, micellar electrokinetic chromatography (MEKC), a mode of CE, can achieve baseline separation where capillary zone electrophoresis (CZE) might fail. nih.gov A study on related opiate compounds achieved excellent separation using MEKC with a buffer containing sodium dodecyl sulfate (B86663) (SDS) as a micellar phase. nih.gov Another approach involves using dynamically coated capillaries to reduce analyte interaction with the capillary wall, thereby improving resolution and reproducibility. oup.com CE coupled with mass spectrometry (CE-MS) provides high-resolution separation and definitive identification. nih.gov

Spectrometric Methods for this compound Structure and Purity Assessment

Spectrometric methods are crucial for elucidating the molecular structure of this compound and confirming its identity and purity.

Mass Spectrometry (MS) Techniques for this compound

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and structure. nih.gov When coupled with a chromatographic technique (like GC-MS or LC-MS), it is one of the most powerful tools for chemical analysis. For this compound, Electron Ionization (EI) in GC-MS or Electrospray Ionization (ESI) in LC-MS would be used. ESI is a soft ionization technique that typically keeps the molecule intact, showing a prominent protonated molecular ion [M+H]⁺.

The fragmentation pattern in MS is key to structural elucidation. For pethidine, a close analog of this compound, the multiple reaction monitoring transition of m/z 248.1 → 174.2 is used for quantification. researchgate.net The fragmentation of 4-anilidopiperidine structures, like fentanyl, often involves characteristic cleavages around the piperidine (B6355638) ring and the amide linkage. caymanchem.com Based on the structure of this compound, one can predict a fragmentation pattern that would include loss of the ethyl ester group, cleavage of the piperidine ring, and other characteristic fragments.

Table 3: Predicted Mass Fragments for this compound (ESI-MS/MS)

| m/z (Predicted) | Fragment Identity | Description |

| 248 | [M+H]⁺ | Protonated molecular ion of this compound. |

| 202 | [M+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) from the ester group. |

| 174 | [M+H - C₂H₅O₂C]⁺ | Loss of the entire ethoxycarbonyl group. |

| 105 | [C₆H₅-C≡O]⁺ | Benzoyl cation fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise atomic structure of an organic molecule. optica.org Both ¹H NMR and ¹³C NMR would be used to characterize this compound. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the different types of carbon atoms in the molecule. researchgate.netniscpr.res.in

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the piperidine ring, and the protons of the ethyl ester group. The ¹³C NMR spectrum would similarly show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the piperidine ring and ethyl group. rsc.organadolu.edu.tr

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) / Description (for ¹³C) | Assignment |

| ¹H | 7.2 - 7.4 | Multiplet | Aromatic protons (C₆H₅) |

| ¹H | 4.1 - 4.3 | Quartet | Methylene protons (-O-CH₂-CH₃) |

| ¹H | 2.5 - 3.5 | Multiplets | Piperidine ring protons |

| ¹H | 1.2 - 1.4 | Triplet | Methyl protons (-O-CH₂-CH₃) |

| ¹³C | ~175 | Carbonyl | Ester C=O |

| ¹³C | 125 - 140 | Aromatic | Aromatic carbons |

| ¹³C | ~61 | Aliphatic | Methylene carbon (-O-CH₂-CH₃) |

| ¹³C | 40 - 60 | Aliphatic | Piperidine ring carbons |

| ¹³C | ~14 | Aliphatic | Methyl carbon (-O-CH₂-CH₃) |

Vibrational Spectroscopy for this compound (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by detecting the vibrations of chemical bonds. These techniques are excellent for identifying the functional groups present in a molecule. libretexts.org

For this compound, IR spectroscopy would clearly show the presence of the ester functional group through a strong carbonyl (C=O) stretching absorption. masterorganicchemistry.com This peak is typically found in the 1750-1735 cm⁻¹ region for aliphatic esters. orgchemboulder.com Other key absorptions would include C-H stretches from the aromatic and aliphatic parts of the molecule, and C-O stretches from the ester group. vscht.czresearchgate.net Raman spectroscopy, which measures light scattering, is complementary to IR and is particularly sensitive to non-polar bonds and aromatic rings.

Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (C₆H₅) | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (Piperidine, Ethyl) | Medium-Strong |

| 1750 - 1735 | C=O Stretch | Ester | Strong, Sharp |

| 1600, 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1300 - 1000 | C-O Stretch | Ester | Strong |

Orthogonal and Fingerprint-like Analytical Approaches for this compound Characterization

The comprehensive characterization of a pharmaceutical compound like this compound necessitates analytical strategies that provide a complete and reliable understanding of its identity, purity, and quality. Orthogonal and fingerprint-like approaches are central to achieving this robust characterization.

Orthogonal Analytical Approaches

Key applications of orthogonal methods for this compound characterization could include:

Structural Elucidation: Combining data from multiple techniques is critical for unequivocally confirming the complex structure of this compound. While one technique might provide partial information, a combination builds a complete picture. For instance, 3D Electron Diffraction (3D ED) can determine the crystal structure of micro- or nanometer-sized crystals, an approach that has been successfully used for derivatives of similar compounds. eldico-scientific.com This could be paired with Nuclear Magnetic Resonance (NMR) spectroscopy to define the covalent structure and stereochemistry, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Purity and Impurity Profiling: A primary chromatographic method, such as High-Performance Liquid Chromatography (HPLC), can be used to separate this compound from its process-related impurities and degradation products. To confirm the completeness of this separation and ensure no impurities co-elute with the main peak, an orthogonal separation technique like Capillary Electrophoresis (CE) could be employed. nih.gov CE separates molecules based on their charge-to-size ratio, a different principle than the partitioning mechanism used in reversed-phase HPLC.

Fingerprint-like Analytical Approaches

Fingerprint analysis is a holistic approach that utilizes the entire chromatographic or spectroscopic profile of a sample as a characteristic signature for identification and quality assessment. nih.gov Rather than focusing on a single analyte peak, this method evaluates the entire data output, which is particularly useful for confirming identity, assessing batch-to-batch consistency, and detecting unknown adulterants. mdpi.com

Potential fingerprinting techniques for this compound include:

Chromatographic Fingerprinting: An HPLC-UV or GC-FID chromatogram of this compound can serve as its "fingerprint." nih.gov By establishing a reference fingerprint from a well-characterized standard, subsequent batches can be compared against it. Advanced pattern recognition software can be used to mathematically compare the fingerprints and quantify their similarity, ensuring consistency of the material. nih.gov

Spectroscopic Fingerprinting: Raman spectroscopy offers a powerful, non-destructive method for generating a unique vibrational fingerprint. spectroscopyonline.com A specific spectral region, sometimes termed the "fingerprint in the fingerprint" (e.g., 1550–1900 cm⁻¹), can offer enhanced specificity for the Active Pharmaceutical Ingredient (API) with minimal sample preparation. spectroscopyonline.com This allows for rapid identity confirmation of this compound, even within a complex formulation, as common pharmaceutical excipients often have weak or no signals in this region. spectroscopyonline.com

The following table summarizes potential orthogonal and fingerprinting techniques for the advanced characterization of this compound.

| Analytical Attribute | Primary Technique | Orthogonal/Fingerprint Technique | Rationale |

| Identity/Structure | High-Performance Liquid Chromatography (HPLC) | Raman Spectroscopy (Fingerprint) | HPLC confirms retention time against a standard, while Raman provides a unique vibrational fingerprint of the molecular structure, offering high specificity. spectroscopyonline.comscielo.br |

| Molecular Structure | 3D Electron Diffraction (3D ED) | Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D ED provides crystal structure data, while NMR confirms the covalent bonding and stereochemistry in solution, offering a multi-faceted structural confirmation. eldico-scientific.com |